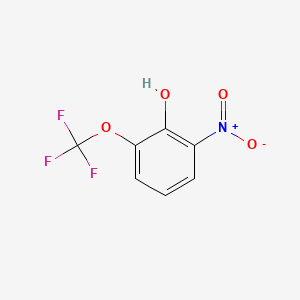

2-Nitro-6-(trifluoromethoxy)phenol

Description

Contextualization within Nitroaromatic and Trifluoromethylated Phenol (B47542) Chemistry

2-Nitro-6-(trifluoromethoxy)phenol belongs to the classes of nitroaromatic compounds and fluorinated phenols. Nitroaromatic compounds, characterized by one or more nitro groups (–NO₂) attached to an aromatic ring, are a cornerstone of industrial chemistry. nih.gov They are typically synthesized through electrophilic nitration, using a mixture of nitric and sulfuric acids to introduce the nitro group onto an aromatic substrate like phenol. nih.govwikipedia.org The presence of the nitro group profoundly influences the chemical properties of the aromatic ring.

Trifluoromethylated and trifluoromethoxylated phenols are a specialized class of organofluorine compounds that have garnered immense interest, particularly in medicinal chemistry and materials science. rsc.orgbohrium.com The introduction of fluorine-containing groups, such as the trifluoromethyl (–CF₃) or trifluoromethoxy (–OCF₃) group, can dramatically alter a molecule's physical, chemical, and biological properties. mdpi.comontosight.ai The synthesis of these compounds often involves specialized fluorination or trifluoromethylation reagents. rsc.orgacs.orgnih.gov this compound is a bifunctional aromatic compound, and its chemistry is dictated by the interplay between the hydroxyl, nitro, and trifluoromethoxy substituents.

Significance of the Trifluoromethoxy and Nitro Functionalities in Chemical Systems

The two key functional groups in this compound, the nitro group and the trifluoromethoxy group, impart distinct and powerful properties to the molecule.

The Nitro Group (–NO₂): The nitro group is one of the most potent electron-withdrawing groups in organic chemistry. wikipedia.org Its strong electronegativity stems from the resonance between the nitrogen and two oxygen atoms. nih.gov This property has several major consequences:

Reactivity: It deactivates the aromatic ring towards electrophilic substitution, directing incoming groups to the meta position. Conversely, it strongly activates the ring for nucleophilic aromatic substitution. nih.govwikipedia.org

Acidity: It increases the acidity of adjacent C-H bonds and, in the case of phenols, the phenolic hydroxyl group. wikipedia.org

Biological Activity: The nitro group is a "pro-drug" functionality. In low-oxygen environments, such as those found in anaerobic bacteria or hypoxic tumor cells, the nitro group can be enzymatically reduced to generate reactive nitroso and hydroxylamine (B1172632) intermediates or radical anions that are cytotoxic. scielo.brnih.gov This is the basis for the antimicrobial and anticancer activity of many nitroaromatic compounds. nih.govresearchgate.net

The Trifluoromethoxy Group (–OCF₃): The trifluoromethoxy group is an increasingly important substituent in the design of pharmaceuticals and agrochemicals. ontosight.airesearchgate.net Its significance lies in its unique combination of properties:

Lipophilicity: It is one of the most lipophilic substituents, which can enhance a molecule's ability to cross cell membranes and improve its absorption and distribution. mdpi.com

The combination of a reducible nitro group and a lipophilic, metabolically stable trifluoromethoxy group on a phenol scaffold makes this compound a highly versatile building block for creating new chemical entities with potentially valuable biological activities.

Overview of Prior Research on Related Chemical Scaffolds

While direct research on this compound may be nascent, extensive studies on related molecular frameworks highlight its potential. These related scaffolds often contain the core functional moieties—the nitro group and the trifluoromethoxy group—that define the subject compound.

A prominent area of research involves complex molecules that incorporate a trifluoromethoxyphenoxy group. A key example is found in the development of treatments for visceral leishmaniasis, a neglected tropical disease. Researchers have developed a lead compound, (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b] mdpi.comCurrent time information in Bangalore, IN.oxazine (DNDI-8219), which features a 4-(trifluoromethoxy)phenol (B149201) moiety linked via an ether bond to a nitroimidazooxazine core. nih.govacs.org

In the synthesis of this class of compounds, 4-(trifluoromethoxy)phenol is a crucial starting material, coupled with the core heterocyclic structure through methods like the Mitsunobu reaction. nih.govacs.org The research demonstrates the importance of the trifluoromethoxyphenoxy side chain in achieving potent activity against the Leishmania parasite.

| Compound Class | Key Structural Feature | Research Focus | Reference(s) |

| Nitroimidazooxazines | 4-(trifluoromethoxy)phenoxy side chain | Development of agents for visceral leishmaniasis | nih.gov, acs.org |

| Phthalocyanines | 4-(trifluoromethoxy)phenoxy units | Investigation of photophysical and photochemical properties for applications like photodynamic therapy | researchgate.net, researchgate.net |

The nitroimidazole scaffold is one of the most successful frameworks in medicinal chemistry. nih.gov Since the discovery of azomycin (B20884) in the 1950s, numerous nitroimidazole derivatives have been developed as life-saving drugs. nih.gov

5-Nitroimidazoles: This class includes well-known drugs like Metronidazole , used to treat anaerobic bacterial and protozoal infections. researchgate.netbrieflands.com Their mechanism involves the reductive activation of the nitro group within the target microorganism. mdpi.com

2-Nitroimidazoles: Compounds like Benznidazole are used to treat Chagas disease. nih.gov

Bicyclic Nitroimidazoles: More recently, fused nitroimidazole structures have yielded powerful new drugs. The nitroimidazooxazines , such as Pretomanid (PA-824) and Delamanid , are critical components of new treatment regimens for multi-drug-resistant tuberculosis (MDR-TB). researchgate.netnih.govmdpi.comnih.gov These compounds are pro-drugs that are activated by a specific bacterial nitroreductase, leading to the generation of reactive nitrogen species that kill Mycobacterium tuberculosis. nih.gov

The extensive research into these compounds underscores the therapeutic potential of combining a nitro-heterocyclic core with various side chains to optimize activity, solubility, and metabolic stability. mdpi.comacs.orgacs.org

| Drug/Compound Class | Core Scaffold | Therapeutic Application | Reference(s) |

| Metronidazole | 5-Nitroimidazole | Anaerobic bacterial and protozoal infections | researchgate.net, brieflands.com |

| Benznidazole | 2-Nitroimidazole | Chagas disease | nih.gov |

| Pretomanid (PA-824) | Nitroimidazooxazine | Tuberculosis (TB) | mdpi.com, nih.gov, nih.gov |

| Delamanid | Nitroimidazooxazine | Multi-drug-resistant TB | researchgate.net, nih.gov |

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (–C=N–). They are readily synthesized by the condensation of a primary amine with an aldehyde or ketone and are versatile intermediates in organic synthesis. researchgate.netnih.gov Schiff bases incorporating trifluoromethyl (–CF₃) and nitro (–NO₂) groups have been investigated for their unique electronic and biological properties.

Researchers have synthesized and characterized Schiff bases derived from:

Trifluoromethyl-substituted anilines: For example, condensation of 3-(trifluoromethyl)aniline (B124266) or 2-(trifluoromethyl)aniline (B126271) with various aldehydes yields Schiff bases whose structural and nonlinear optical properties have been studied. nih.govmdpi.com

Nitro-substituted aldehydes or anilines: Schiff bases derived from nitroanilines or nitroaldehydes have been complexed with metal ions to study their coordination chemistry and biological activity. researchgate.net

The trifluoromethyl group enhances the lipophilicity and stability of these molecules, while the nitro group can be involved in electronic delocalization and potential biological redox cycling. beilstein-journals.org The combination of these functionalities within a Schiff base structure creates compounds with interesting photophysical properties and potential applications as chemosensors or antimicrobial agents. beilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-6-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO4/c8-7(9,10)15-5-3-1-2-4(6(5)12)11(13)14/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLZLZHRZNVVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742695 | |

| Record name | 2-Nitro-6-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261445-46-8 | |

| Record name | 2-Nitro-6-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Nitro 6 Trifluoromethoxy Phenol and Its Chemical Analogues

Direct Synthetic Routes to 2-Nitro-6-(trifluoromethoxy)phenol

Direct synthetic approaches typically involve the modification of a starting material that already contains the core aromatic structure. These methods often rely on classical organic reactions, such as nucleophilic aromatic substitution, to introduce the required functional groups.

Alkaline Hydrolysis Approaches

A common strategy for the synthesis of nitrophenols involves the alkaline hydrolysis of a corresponding halo-nitroaromatic compound. In this approach, a halogen atom ortho or para to a strong electron-withdrawing group, such as a nitro group, is susceptible to nucleophilic substitution by a hydroxide (B78521) ion.

The general mechanism proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the nucleophile (OH⁻) on the electron-deficient aromatic ring. The stability of this intermediate is crucial for the reaction to proceed. The process typically requires elevated temperatures and an aqueous solution of a strong base, such as sodium hydroxide. For instance, the preparation of nitrophenols by the hydrolysis of a chloronitrobenzene with an aqueous solution of an alkali metal hydroxide at temperatures ranging from 100°C to 200°C is a well-established method.

While a specific procedure for this compound is not detailed in readily available literature, the synthesis of analogous compounds like 2-nitro-4-(trifluoromethyl)phenol (B1329497) illustrates this principle. In one described synthesis, 2-nitro-4-(trifluoromethyl)chlorobenzene is treated with finely powdered sodium hydroxide in dimethyl sulfoxide (B87167) at room temperature to yield the corresponding sodium phenolate (B1203915).

| Starting Material | Reagents | Conditions | Product Type |

| Halo-nitroaromatic | Alkali Metal Hydroxide (e.g., NaOH) | Elevated Temperature (e.g., 100-200°C) | Phenolate Intermediate |

| 2-nitro-4-(trifluoromethyl)chlorobenzene | Sodium Hydroxide | Room Temperature, DMSO | Sodium 2-nitro-4-(trifluoromethyl)phenolate |

Acidification of Phenolate Intermediates

The alkaline hydrolysis reaction yields a phenolate salt (e.g., sodium 2-nitro-6-(trifluoromethoxy)phenolate). To obtain the final phenol (B47542) product, this intermediate must be neutralized with a strong acid. This is a straightforward acid-base reaction where the phenolate anion is protonated.

Following the hydrolysis step, the reaction mixture is cooled and then carefully acidified, typically with a mineral acid such as hydrochloric acid (HCl), until the solution reaches an acidic pH (e.g., pH 1). The acidification protonates the phenolate ion, causing the free phenol to precipitate out of the aqueous solution, often as an oil or a solid. The product can then be isolated by extraction into an organic solvent, followed by purification steps like column chromatography. This acidification step is a critical and universal part of converting the intermediate salt into the final, neutral phenol compound.

Advanced Trifluoromethoxylation Strategies for Phenolic Substrates

An alternative to building the molecule from a pre-trifluoromethoxylated starting material is to introduce the -OCF₃ group directly onto a phenolic substrate. This is known as O-trifluoromethylation. Recent advances in fluorine chemistry have led to the development of several sophisticated methods to achieve this challenging transformation.

Electrophilic Trifluoromethylation via Togni Reagents

Hypervalent iodine compounds, often referred to as Togni reagents, are widely used for electrophilic trifluoromethylation. These reagents act as a source of an electrophilic "CF₃⁺" equivalent. However, their application for the O-trifluoromethylation of phenols is problematic.

Research has shown that when phenols with unsubstituted ortho or para positions are reacted with Togni reagents, the reaction overwhelmingly favors C-trifluoromethylation, where the CF₃ group is added directly to the aromatic ring. The desired aryl trifluoromethyl ether is often obtained only in poor yields (e.g., 4-15%) or not at all. The direct O-trifluoromethylation of phenols using these electrophilic reagents remains a significant challenge in synthetic chemistry and is often described as a largely "unsolved problem".

| Substrate Type | Reagent | Primary Outcome | Yield of O-Trifluoromethylation |

| Phenols (unsubstituted o/p) | Togni Reagent | C-Trifluoromethylation | Poor to negligible |

| 2,4,6-trimethylphenol | Togni Reagent | C-Trifluoromethylation | Poor (4-15%) |

| Aliphatic Alcohols | Togni Reagent + Zn(II) salt | O-Trifluoromethylation | High |

Oxidative O-Trifluoromethylation with Silver-Mediated Processes

To overcome the challenges of direct electrophilic O-trifluoromethylation, silver-mediated methods have emerged as a highly effective strategy. These processes enable the direct synthesis of aryl trifluoromethyl ethers from unprotected phenols. researchgate.net

A prominent method involves the reaction of a phenol with a nucleophilic CF₃ source, such as trimethyl(trifluoromethyl)silane (Me₃SiCF₃ or the Ruppert-Prakash reagent), in the presence of a silver salt (e.g., AgOTf) and an oxidant. researchgate.netd-nb.info This oxidative cross-coupling provides access to a broad range of aryl trifluoromethyl ethers under mild conditions and tolerates diverse functional groups. researchgate.netd-nb.info

Another silver-mediated strategy involves the trifluoromethoxylation of aryl stannanes or arylboronic acids. cas.cnnih.gov This approach constitutes the first report of a transition-metal-mediated Caryl–OCF₃ bond formation. nih.gov A two-step protocol combining O-carboxydifluoromethylation of a phenol followed by a silver-catalyzed decarboxylative fluorination also provides a practical route to aryl trifluoromethyl ethers. cas.cnchemrevlett.comacs.org

| Method | CF₃ Source | Promoter/Catalyst | Key Features |

| Oxidative Coupling | Me₃SiCF₃ | Silver Salt (e.g., AgOTf) + Oxidant | Direct, mild, high efficiency for unprotected phenols |

| Cross-Coupling | Trifluoromethoxide | Silver Salt (e.g., AgPF₆) | Effective for aryl stannanes and arylboronic acids |

| Decarboxylative Fluorination | (via ArOCF₂COOH) | Catalytic Silver Salt + SelectFluor | Two-step, uses inexpensive reagents |

Radical O-Trifluoromethylation Approaches

Radical-based methods offer another modern avenue for the synthesis of aryl trifluoromethyl ethers. These reactions typically involve the generation of a trifluoromethoxy radical (•OCF₃), which then reacts with the aromatic substrate.

One innovative approach is a light-driven process mediated by a photoredox catalyst. researchgate.net This method enables the functionalization of C-H bonds through an OCF₃ radical mechanism. researchgate.net Another strategy involves the electrochemical generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, which is subsequently converted into the trifluoromethoxy radical (•OCF₃) before reacting with the (hetero)aromatic substrate. researchgate.net

Furthermore, stable, crystalline reagents have been developed that undergo homolytic cleavage of an N–OCF₃ bond under mild conditions to provide the •OCF₃ radical. researchgate.net This allows for the trifluoromethoxylation of arenes via a radical pathway, providing a valuable alternative to metal-catalyzed or electrophilic methods. researchgate.net These radical approaches are distinguished by their often mild conditions and unique reaction pathways. researchgate.netresearchgate.net

Chlorine-Fluorine Exchange Methods

A foundational strategy for the synthesis of aryl trifluoromethyl ethers involves a two-step sequence of chlorination followed by a chlorine-fluorine exchange. beilstein-journals.org This method typically starts from a corresponding anisole (B1667542) derivative. The methyl group of the anisole is first exhaustively chlorinated to form a trichloromethyl ether intermediate (Ar-O-CCl3). beilstein-journals.org

This intermediate is then subjected to a halogen exchange (halex) reaction where the chlorine atoms are replaced by fluorine. Common fluorinating agents for this transformation include antimony trifluoride (SbF3) with a catalytic amount of antimony pentachloride (SbCl5), or anhydrous hydrogen fluoride (B91410) (HF). beilstein-journals.orglew.ro The reaction conditions for the deoxofluorination can be harsh, sometimes requiring high temperatures and pressure. semanticscholar.org An alternative precursor for the trichloromethyl ether is an aryl chlorothionoformate, which can be chlorinated and subsequently fluorinated. beilstein-journals.org

Table 1: Chlorine-Fluorine Exchange Reaction Summary

| Starting Material | Intermediate | Fluorinating Agent | Product |

|---|---|---|---|

| Aryl methyl ether (Ar-O-CH3) | Aryl trichloromethyl ether (Ar-O-CCl3) | SbF3/SbCl5 or HF | Aryl trifluoromethyl ether (Ar-O-CF3) |

Fluorination of Fluoroformates and Desulfurization

More contemporary and often milder methods for introducing the trifluoromethoxy group include the deoxyfluorination of fluoroformates and the oxidative desulfurization-fluorination of various sulfur-containing precursors. sciengine.comsemanticscholar.org

Deoxyfluorination of Fluoroformates: Aryl fluoroformates (Ar-O-C(O)F), which can be prepared from phenols, serve as direct precursors to trifluoromethyl ethers. sciengine.com The conversion is achieved using a deoxyfluorinating agent like sulfur tetrafluoride (SF4). However, this method often requires high temperatures (100–200 °C) and pressure, and the toxicity of SF4 and the fluoroformate intermediates has limited its industrial application. semanticscholar.org

Oxidative Desulfurization-Fluorination: This versatile approach is applicable to both aliphatic and aromatic trifluoromethyl ethers and is considered one of the most general methods. semanticscholar.orgelsevier.comchemistry.or.jp The process typically begins with the conversion of a phenol into a dithiocarbonate, such as a xanthate. semanticscholar.org This sulfur-containing intermediate is then treated with an oxidant and a fluoride source. A common reagent combination is an N-haloimide (e.g., 1,3-dibromo-5,5-dimethylhydantoin, DBH) as the oxidant and a pyridine-HF complex as the fluoride source. semanticscholar.org The reaction proceeds through the nucleophilic attack of the carbon-sulfur bond on a positive halogen, which facilitates the subsequent nucleophilic substitution by fluoride. beilstein-journals.org This method has been adapted using reagents like XtalFluor-E in combination with trichloroisocyanuric acid (TCCA) for the synthesis of aryl and heteroaryl trifluoromethyl ethers. semanticscholar.org

Table 2: Desulfurization-Fluorination Reaction Example

| Precursor | Reagents | Product | Yield |

|---|

Synthesis of Key Precursors and Derivatives

Once the core structure of this compound or a related analogue is obtained, it can be incorporated into more complex molecules using a variety of standard coupling and substitution reactions. These methods are crucial for building the final target compounds in pharmaceutical and agrochemical research.

Mitsunobu Reaction for Phenoxy Ether Linkages

The Mitsunobu reaction is a powerful tool for forming carbon-oxygen bonds, particularly for the synthesis of esters and ethers. organic-chemistry.org It facilitates the condensation of a primary or secondary alcohol with a weakly acidic nucleophile, such as a phenol. researchgate.netnih.gov The reaction is mediated by a combination of a reducing agent, typically triphenylphosphine (B44618) (PPh3), and an oxidizing agent, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govscribd.com

In this context, a nitrophenol derivative like this compound acts as the nucleophile. The triphenylphosphine and DEAD combine to activate the alcohol, converting its hydroxyl group into a good leaving group. organic-chemistry.org The phenoxide, formed from the nitrophenol, then displaces the activated hydroxyl group. A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it highly valuable in natural product synthesis. organic-chemistry.orgresearchgate.net

Table 3: Mitsunobu Reaction Components for Phenoxy Ether Synthesis

| Component | Role | Example |

|---|---|---|

| Alcohol (Primary or Secondary) | Electrophile precursor | Cyclohexanol |

| Phenol | Nucleophile | This compound |

| Phosphine | Reducing Agent / Activator | Triphenylphosphine (PPh3) |

| Azodicarboxylate | Oxidizing Agent / Activator | Diethyl azodicarboxylate (DEAD) |

| Product | Phenoxy Ether | 2-(Cyclohexyloxy)-1-nitro-3-(trifluoromethoxy)benzene |

Suzuki Coupling in Biaryl Side Chain Assembly

The Suzuki-Miyaura cross-coupling reaction is one of the most efficient and widely used methods for constructing carbon-carbon bonds between aromatic rings, forming biaryl structures. gre.ac.uktcichemicals.com The reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or a boronic ester) with an organohalide or triflate in the presence of a base. tcichemicals.comresearchgate.net

To assemble a biaryl side chain using a derivative of this compound, one of two approaches can be taken. The phenol can be converted into an aryl halide (e.g., a bromide or iodide) or an aryl triflate, which then reacts with a different arylboronic acid. Alternatively, the phenol can be converted into its corresponding arylboronic acid or ester, which then couples with a different aryl halide. gre.ac.uk The versatility of the Suzuki coupling, including its tolerance for a wide range of functional groups, makes it a cornerstone of modern synthetic chemistry for creating complex biaryl motifs. tcichemicals.commdpi.com

Table 4: Suzuki Coupling for Biaryl Synthesis

| Aryl Halide/Triflate | Arylboronic Acid/Ester | Catalyst/Base | Product |

|---|---|---|---|

| 1-Bromo-2-nitro-6-(trifluoromethoxy)benzene | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | 2-Nitro-6-(trifluoromethoxy)-1,1'-biphenyl |

Epoxide-Nitroimidazole Coupling Reactions

The coupling of nitroimidazoles with epoxides is a key reaction in the synthesis of certain pharmaceutical agents, notably radiosensitizers like Misonidazole. nih.gov This reaction involves the nucleophilic ring-opening of the epoxide. The nitroimidazole, which possesses a weakly acidic N-H proton, can act as a nucleophile, with one of its ring nitrogens attacking one of the electrophilic carbons of the epoxide ring. nih.gov

The epoxide carbons are highly reactive due to the significant ring strain in the three-membered ring, which is relieved upon opening. libretexts.org The reaction is typically base-catalyzed, where a base deprotonates the imidazole (B134444) to increase its nucleophilicity, or acid-catalyzed, where the epoxide oxygen is first protonated to make the ring more susceptible to attack by the neutral imidazole. libretexts.orglibretexts.org In an SN2-type mechanism, the nucleophilic nitrogen attacks the less sterically hindered carbon of the epoxide, leading to a specific regiochemical outcome. libretexts.org

Nucleophilic Aromatic Substitution in Phenol Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental mechanism for synthesizing substituted aromatic compounds, including phenols. libretexts.org For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, such as a nitro group (-NO2). libretexts.org Additionally, a good leaving group, typically a halide, must be present on the ring. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile, such as a hydroxide ion (OH-), attacks the carbon atom bearing the leaving group. This attack is favored when the electron-withdrawing nitro group is positioned ortho or para to the leaving group, as this allows the negative charge of the resulting intermediate (a Meisenheimer complex) to be stabilized through resonance. libretexts.orglibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted phenol. libretexts.org This method provides a direct route to nitrophenols from appropriately substituted halo-nitroaromatics.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Anisole |

| Antimony trifluoride |

| Antimony pentachloride |

| Aryl chlorothionoformate |

| Sulfur tetrafluoride |

| 1,3-dibromo-5,5-dimethylhydantoin (DBH) |

| XtalFluor-E |

| Trichloroisocyanuric acid (TCCA) |

| Triphenylphosphine (PPh3) |

| Diethyl azodicarboxylate (DEAD) |

| Diisopropyl azodicarboxylate (DIAD) |

| Misonidazole |

Strategies for Introducing Nitroimidazole Cores

The incorporation of a nitroimidazole core onto a phenolic structure, including analogues of this compound, is a key synthetic step in the creation of compounds with potential applications in medicinal chemistry. Nitroimidazoles are often introduced through nucleophilic aromatic substitution (SNAr) reactions or metal-catalyzed cross-coupling reactions.

In a typical SNAr approach, a phenol would first be deprotonated with a suitable base to form a more nucleophilic phenoxide. This phenoxide can then react with a nitroimidazole derivative bearing a good leaving group, such as a halogen, at an appropriate position. The reaction is often facilitated by the presence of electron-withdrawing groups on the nitroimidazole ring, which activate the ring towards nucleophilic attack.

Alternatively, modern cross-coupling methodologies offer a versatile route. Palladium- or copper-catalyzed reactions, such as the Buchwald-Hartwig or Ullmann couplings, can be employed to form the C-O bond between the phenolic oxygen and a carbon atom of the nitroimidazole ring. These methods often exhibit broad functional group tolerance, which is advantageous when dealing with highly functionalized molecules.

The choice of strategy depends on the specific substitution patterns of both the phenolic starting material and the nitroimidazole core, as well as the desired final structure.

Functional Group Transformations

Functional group interconversions are essential for the synthesis and diversification of this compound and its analogues. These transformations allow for the fine-tuning of the molecule's properties.

Halogenation The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring can be achieved through electrophilic aromatic substitution. The trifluoromethoxy group is known to be an ortho, para-director, while the nitro and hydroxyl groups also influence regioselectivity. d-nb.infobeilstein-journals.org Reaction conditions, including the choice of halogenating agent (e.g., Br₂ in dichloromethane, N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS)) and solvent, must be carefully controlled to achieve the desired isomer. rsc.org For instance, the bromination of 3-(trifluoromethyl)phenol (B45071) results in a mixture of isomers, indicating that substitution occurs at various positions on the aromatic ring.

Nitration Nitration is a fundamental reaction for introducing a nitro group onto the aromatic ring. The synthesis of a close analogue, 2-nitro-6-(trifluoromethyl)phenol, is accomplished by the slow, dropwise addition of concentrated nitric acid to a solution of 2-trifluoromethylphenol in acetic acid at 0 °C. chemicalbook.com Similarly, the nitration of 4-(trifluoromethylthio)phenol (B1307856) with 65% nitric acid can selectively yield a mono-nitrated product. rsc.org The trifluoromethoxy group deactivates the aromatic ring, making nitration slower than in benzene (B151609). d-nb.infobeilstein-journals.org The reaction conditions, particularly temperature and the concentration of the nitrating agent, are critical for controlling the extent of nitration and preventing the formation of dinitrated byproducts. d-nb.inforsc.org

Alkylation Alkylation can occur at either the phenolic oxygen (O-alkylation) to form an ether or on the aromatic ring (C-alkylation). O-alkylation is typically achieved by treating the phenol with an alkyl halide in the presence of a base. C-alkylation, such as Friedel-Crafts alkylation, introduces an alkyl group directly onto the benzene ring. acs.org Palladium-catalyzed allylic alkylation has been shown to be effective for the ortho-C–H bond functionalization of electron-rich phenols. acs.orgresearchgate.net Boron trifluoride-catalyzed hydroarylation of alkenes with phenols also favors the ortho-substituted product. researchgate.net Photocatalytic methods using potassium xanthogenates and α-(trifluoromethyl)styrenes have also been developed for alkylation. mdpi.com

Cyclopropanation Information on the direct cyclopropanation of this compound is not readily available. However, cyclopropanation of phenolic compounds can be challenging due to the electron-rich nature of the aromatic ring. Metal-catalyzed reactions involving carbenes or carbenoids are typical methods for cyclopropanation of alkenes, and similar strategies could potentially be adapted for the aromatic system under specific conditions, though this remains an area for further research.

Reduction The nitro group of nitrophenols is readily reduced to an amino group (NH₂), a key transformation for synthesizing many pharmaceutical intermediates. acs.org A wide variety of reagents and conditions can be employed for this purpose. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a common and efficient method. wikipedia.orgcommonorganicchemistry.com Chemical reduction using metals in acidic media, such as iron, zinc, or tin(II) chloride, also provides a mild and effective means of reducing the nitro group. wikipedia.orgcommonorganicchemistry.com Sodium sulfide (B99878) can be used for selective reduction when multiple nitro groups are present. wikipedia.orgcommonorganicchemistry.com It is important to note that lithium aluminum hydride (LiAlH₄) reduces aliphatic nitro compounds to amines but tends to produce azo compounds with aromatic nitro compounds. commonorganicchemistry.com

| Reduction Method | Reagent/Catalyst | Notes |

| Catalytic Hydrogenation | H₂ + Pd/C | Common method, but can react with other functional groups. commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂ + Raney Nickel | Useful when trying to avoid dehalogenation. commonorganicchemistry.com |

| Metal in Acid | Fe + Acid (e.g., AcOH) | Mild method, tolerant of other reducible groups. commonorganicchemistry.com |

| Metal in Acid | Zn + Acid (e.g., AcOH) | Mild method, tolerant of other reducible groups. commonorganicchemistry.com |

| Metal Salt | Tin(II) chloride (SnCl₂) | Provides a mild reduction to the amine. wikipedia.orgcommonorganicchemistry.com |

| Sulfide Reduction | Sodium Sulfide (Na₂S) | Can offer selectivity in polynitrated compounds. commonorganicchemistry.com |

Oxidation The oxidation of substituted phenols can lead to various products, including catechols and benzoquinones, depending on the oxidant and reaction conditions. nih.govuc.pt Electrochemical oxidation using a boron-doped diamond electrode has been shown to degrade p-substituted phenols through the action of hydroxyl radicals. acs.org The rate of oxidation can be influenced by the pH of the solution and the nature of the substituents on the phenol ring. uc.ptmdpi.com For instance, the oxidation potential of para-substituted phenols varies slightly depending on the substituent group at the C4 position. uc.pt

Challenges and Considerations in Synthetic Design

The synthesis of this compound and its analogues is accompanied by several challenges that require careful consideration during the design of synthetic routes.

Sensitivity of Trifluoromethyl Group to Reaction Conditions

While the trifluoromethoxy (OCF₃) group is generally considered to be thermally and chemically robust, the related trifluoromethyl (CF₃) group can exhibit sensitivity under certain conditions, particularly to strong bases, which can lead to hydrolysis. mdpi.comgoogle.com The C-F bond is one of the strongest in organic chemistry, which accounts for the high metabolic stability of trifluoromethyl groups. mdpi.com However, the synthetic challenges associated with incorporating these groups, including high costs and the formation of byproducts, can be a significant drawback. mdpi.comresearchgate.net The development of efficient, less hazardous, and cost-effective trifluoromethylation methods is an active area of research. hovione.comrsc.org

Regioselectivity Control in Phenol Functionalization

Controlling the position of incoming substituents on the phenol ring is a major challenge in aromatic chemistry. nih.govnih.gov The hydroxyl group is a strongly activating ortho, para-director. In the target compound, the trifluoromethoxy group is also an ortho, para-director, but it deactivates the ring towards electrophilic substitution. d-nb.infobeilstein-journals.org Critically, the trifluoromethoxy substituent shows a pronounced preference for directing incoming electrophiles to the para position, with ortho isomers typically forming in small amounts (≤ 10%). d-nb.infobeilstein-journals.org

This inherent electronic preference makes the synthesis of a 2,6-disubstituted phenol, such as this compound, particularly challenging. Direct nitration of 6-(trifluoromethoxy)phenol would be expected to yield the 4-nitro isomer as the major product. Therefore, synthetic strategies often require multi-step sequences or the use of directing groups to overcome the natural regiochemical preferences of the substituents. jove.com

| Substituent | Directing Effect | Activation/Deactivation | Challenge for 2,6-Substitution |

| -OH | Ortho, Para | Activating | - |

| -OCF₃ | Ortho, Para | Deactivating | Strong preference for para-substitution. d-nb.infobeilstein-journals.org |

| -NO₂ | Meta | Deactivating | - |

Minimization of Undesired Side Reactions

Several side reactions can compete with the desired transformations in the synthesis of substituted phenols.

Ether Formation (O-Alkylation) : During reactions intended for C-alkylation of the aromatic ring, the phenolic hydroxyl group can act as a nucleophile, leading to the formation of undesired ether byproducts. This is a common challenge in reactions like the Friedel-Crafts alkylation, where the choice of catalyst and reaction conditions is crucial to favor C-alkylation over O-alkylation. researchgate.net

CF₃ Hydrolysis : As mentioned, the trifluoromethyl group can be susceptible to hydrolysis under basic conditions. google.com The trifluoromethoxide anion is highly unstable, making the incorporation of the OCF₃ group notoriously difficult. mdpi.comresearchgate.net The synthesis of trifluoromethyl-substituted phenates can be problematic due to the sensitivity of the trifluoromethyl radical to even dilute bases. google.com This necessitates careful control of pH and the choice of base throughout the synthetic sequence to preserve the integrity of the trifluoromethoxy group.

Structure Activity Relationship Sar Studies of 2 Nitro 6 Trifluoromethoxy Phenol Analogues

Influence of Trifluoromethoxy Group Position on Biological Modulating Effects

The position of the trifluoromethoxy (-OCF3) group on the aromatic ring significantly impacts the biological activity of 2-Nitro-6-(trifluoromethoxy)phenol analogues. The -OCF3 group is known for its high lipophilicity and electron-withdrawing nature, which can enhance a molecule's ability to cross cell membranes and influence its interaction with biological targets. beilstein-journals.orgmdpi.com

In a series of antitubercular nitroimidazooxazine analogues, the 4-(trifluoromethoxy)benzyl side chain was found to be a key feature for potent activity. acs.orgresearchgate.netnih.govresearchgate.net The trifluoromethoxy group's placement at the para-position of the benzyl (B1604629) ring appears to be optimal for maximizing binding interactions with the deazaflavin-dependent nitroreductase (Ddn), the enzyme responsible for activating these prodrugs. researchgate.netresearchgate.net Studies on related compounds have shown that moving the trifluoromethoxy group to other positions, such as the meta-position, can alter the electronic effects and potentially reduce activity. mdpi.com The electron-withdrawing properties of the -OCF3 group can influence the pKa of the phenol (B47542), which in turn affects its ionization state and ability to interact with receptor sites. beilstein-journals.org

Table 1: Effect of Trifluoromethoxy Group on Biological Activity

| Feature | Description | Impact on Biological Activity |

| Position | The trifluoromethoxy group is typically located at the para-position of the phenyl ring. | This positioning is crucial for optimal interaction with the target enzyme, deazaflavin-dependent nitroreductase (Ddn), enhancing the antitubercular activity of the compound. |

| Electronic Effects | The trifluoromethoxy group is a strong electron-withdrawing substituent. | This property influences the acidity of the phenol group, which can affect the molecule's ionization state and its ability to bind to receptors. |

| Lipophilicity | The trifluoromethoxy group increases the lipophilicity of the molecule. | This enhances the compound's ability to cross biological membranes, improving its in vivo uptake and transport. |

| Metabolic Stability | The trifluoromethoxy group is more resistant to enzymatic breakdown compared to a methoxy (B1213986) group. | This increased stability improves the drug's bioavailability and half-life, leading to enhanced pharmacological efficacy. |

Impact of Nitro Group Substitution Patterns on Activity Profiles

The nitro (-NO2) group is a critical pharmacophore in many biologically active compounds, and its substitution pattern on the phenol ring is a key determinant of the activity profile of this compound analogues. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring and is often essential for the biological mechanism of action. nih.govpearson.com

In the context of antitubercular nitroimidazooxazines, the 2-nitro position is crucial for their mechanism of action, which involves reductive activation by a mycobacterial enzyme. acs.orgresearchgate.netnih.gov The reduction of the nitro group leads to the formation of reactive nitrogen species that are toxic to the bacteria. nih.gov Moving the nitro group to a different position on the acridine (B1665455) ring has been shown to reduce the activity of the compound. nih.gov

The number and position of nitro groups can also influence the compound's selectivity and toxicity. For example, in a study of 1,3-diaryltriazenes, the introduction of two nitro groups at the para positions of the benzene (B151609) rings, along with other electron-withdrawing groups, transformed inactive compounds into highly cytotoxic agents against tumor cells. nih.gov The presence of multiple nitro groups can increase the binding energy of the molecule to its target, as observed in studies of nitrophenol adsorption onto graphene sheets. chemmethod.com

Table 2: Influence of Nitro Group Substitution on Biological Activity

| Feature | Description | Impact on Biological Activity |

| Position | The nitro group is typically located at the ortho- or para-position relative to the hydroxyl group on the phenol ring. | The position of the nitro group is critical for the biological activity of the compound, with the 2-nitro position being essential for the antitubercular activity of nitroimidazooxazines. |

| Electronic Effects | The nitro group is a strong electron-withdrawing group. | This property deactivates the aromatic ring and is crucial for the compound's mechanism of action, which often involves the enzymatic reduction of the nitro group. |

| Number of Nitro Groups | The number of nitro groups on the aromatic ring can vary. | Increasing the number of nitro groups can enhance the binding energy of the molecule to its target and increase its cytotoxic activity. |

| Toxicity | The presence of the nitro group can sometimes be responsible for the toxicity of certain drugs. | The enzymatic reduction of the nitro group can lead to the formation of reactive intermediates that may be toxic to cells. |

Role of Ether Linkers and Lipophilic Tails in Molecular Potency

In the development of antitubercular nitroimidazooxazine analogues, various ether linkers have been explored to improve metabolic stability and efficacy. researchgate.netacs.org Studies have shown that while the original methylene (B1212753) ether (OCH2) linker often provides maximal aerobic activity, extended linkers like propenyloxy and propynyloxy (B15346420) can lead to greater potencies, particularly against replicating Mycobacterium tuberculosis. researchgate.netacs.org The flexibility of the linker is also a critical factor; increased flexibility can sometimes be detrimental to in vivo activity. researchgate.net

The lipophilic tail, often a substituted benzyl or biaryl group, is crucial for anchoring the molecule in the binding pocket of the target enzyme. acs.orgresearchgate.netnih.govresearchgate.net The hydrophobicity of this tail influences the compound's solubility and its ability to traverse biological membranes. acs.orgresearchgate.net Modifications to the lipophilic tail, such as the introduction of polar functionalities, have been investigated as a strategy to improve solubility and oral bioavailability. acs.orgnih.gov For instance, the incorporation of piperazine (B1678402) or pyridine (B92270) rings into the side chain has been shown to enhance solubility while maintaining in vitro activity. acs.org

Table 3: Impact of Ether Linkers and Lipophilic Tails on Molecular Potency

| Feature | Description | Impact on Biological Activity |

| Ether Linker | The ether linker connects the substituted phenol moiety to the rest of the molecule and can vary in length and flexibility. | The nature of the ether linker is critical for the compound's potency, with extended linkers sometimes leading to increased activity. |

| Lipophilic Tail | The lipophilic tail, often a substituted benzyl or biaryl group, anchors the molecule in the binding pocket of the target enzyme. | The hydrophobicity of the tail influences the compound's solubility and ability to cross biological membranes. |

| Functional Groups | The lipophilic tail can be modified with various functional groups, such as piperazine or pyridine rings. | The introduction of polar functional groups can improve the compound's solubility and oral bioavailability. |

| Flexibility | The flexibility of the ether linker can affect the compound's in vivo activity. | Increased linker flexibility can sometimes be detrimental to the compound's in vivo activity. |

Stereochemical Considerations in Analogue Design

In the case of nitroimidazooxazine antitubercular agents, the (S)-enantiomer of the parent compound, PA-824, is the biologically active form. acs.orgresearchgate.netnih.govresearchgate.netnih.gov SAR studies have consistently shown that the stereochemistry at the C6 position of the imidazo[2,1-b] acs.orgnih.govoxazine ring is crucial for activity. researchgate.netnih.gov The (S)-configuration is believed to orient the side chain in a pseudoequatorial position, which is optimal for binding to the active site of the Ddn enzyme. nih.gov

The design of new analogues often involves the synthesis and evaluation of both enantiomers to determine which one possesses the desired pharmacological profile. researchgate.netnih.gov Chiral high-performance liquid chromatography (HPLC) is a common technique used to separate enantiomers for individual testing. acs.org The understanding of stereochemical requirements allows for the rational design of more potent and selective drug candidates, minimizing off-target effects that might be associated with the inactive enantiomer. researchgate.net

Table 4: Significance of Stereochemistry in Analogue Design

| Feature | Description | Impact on Biological Activity |

| Chiral Centers | Molecules may contain one or more chiral centers, leading to different stereoisomers (enantiomers and diastereomers). | The specific three-dimensional arrangement of atoms is crucial for the molecule's interaction with chiral biological targets like enzymes and receptors. |

| Enantioselectivity | Biological systems often exhibit a strong preference for one enantiomer over the other. | In the case of nitroimidazooxazines, the (S)-enantiomer is the active form, demonstrating higher binding affinity and antitubercular activity. |

| Conformational Preferences | The stereochemistry influences the preferred conformation of the molecule. | The (S)-configuration in PA-824 analogues favors a pseudoequatorial orientation of the side chain, which is optimal for enzyme binding. |

| Rational Drug Design | Understanding stereochemical requirements is essential for designing potent and selective drugs. | Synthesizing and testing individual enantiomers helps to identify the more active and less toxic isomer, leading to improved therapeutic agents. |

Correlation of Structural Parameters with Receptor Binding Affinities and Enzymatic Interactions

The biological activity of this compound analogues is ultimately determined by their ability to bind to specific receptors or interact with enzymes. Understanding the correlation between the structural parameters of these molecules and their binding affinities is a cornerstone of rational drug design. shulginresearch.netresearchgate.net

Key structural parameters that influence receptor binding include the molecule's electronic properties, hydrophobicity, and steric factors. shulginresearch.net The electron-withdrawing nature of the nitro and trifluoromethoxy groups can affect the charge distribution of the molecule, influencing electrostatic interactions with the binding site. mdpi.compearson.com The hydrophobicity of the molecule, largely determined by the lipophilic tail and the trifluoromethoxy group, is crucial for its ability to enter the hydrophobic binding pockets of many receptors and enzymes. beilstein-journals.orgresearchgate.net

For the antitubercular nitroimidazooxazines, the binding affinity to the Ddn enzyme is a critical determinant of their potency. researchgate.netnih.gov SAR studies have shown that modifications to the side chain, such as altering the ether linker or the substitution pattern on the lipophilic tail, directly impact the kinetic parameters of the enzymatic reaction. nih.gov For instance, certain analogues have been found to be better substrates for Ddn, leading to more efficient activation and enhanced antitubercular activity. nih.gov Computational modeling and quantum chemistry calculations can be used to predict the binding modes and conformational preferences of these analogues, providing insights into the structural features that favor strong receptor binding. nih.govchemmethod.com

Table 5: Correlation of Structural Features with Biological Interactions

| Structural Parameter | Description | Impact on Receptor Binding and Enzymatic Interactions |

| Electronic Properties | The distribution of charge within the molecule, influenced by electron-withdrawing or -donating groups. | Affects electrostatic interactions and hydrogen bonding with the active site of a receptor or enzyme. |

| Hydrophobicity | The tendency of the molecule to repel water, often quantified by the logarithm of the octanol-water partition coefficient (logP). | Crucial for the molecule's ability to enter and bind to hydrophobic pockets within biological targets. |

| Steric Factors | The size and shape of the molecule and its substituents. | Determines the complementarity of the molecule to the binding site; bulky groups can either enhance or hinder binding. |

| Conformational Flexibility | The ability of the molecule to adopt different spatial arrangements. | A certain degree of rigidity is often required for optimal binding, while excessive flexibility can be detrimental. |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. epa.govmdpi.comuninsubria.it The development of QSAR models for this compound analogues can provide valuable predictive tools for designing new compounds with improved potency and for prioritizing synthetic efforts. nih.gov

QSAR models are built by correlating various physicochemical descriptors of the molecules with their experimentally determined biological activities. These descriptors can be categorized as electronic (e.g., Hammett constants, atomic charges), hydrophobic (e.g., logP), and steric (e.g., molar refractivity, van der Waals volume). shulginresearch.net For a series of nitrophenol derivatives, descriptors such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) have been used to establish relationships with their receptor binding affinities. researchgate.net

In the context of antitubercular nitroimidazoles, a QSAR model was developed that successfully predicted the activity of new analogues. nih.gov This model likely incorporated descriptors related to the electronic properties of the nitro group and the steric and hydrophobic features of the side chain. The predictive power of a QSAR model is assessed through various validation techniques to ensure its robustness and reliability for screening virtual libraries of compounds before undertaking their synthesis. mdpi.com The ultimate goal of QSAR is to accelerate the drug discovery process by providing a rational basis for the design of novel and more effective therapeutic agents.

Table 6: Key Components of QSAR Model Development

| Component | Description | Relevance to this compound Analogues |

| Dataset | A collection of structurally related compounds with measured biological activities. | A series of this compound analogues with varying substituents and linkers. |

| Molecular Descriptors | Numerical values that characterize the physicochemical properties of the molecules. | Electronic, hydrophobic, and steric parameters describing the nitro and trifluoromethoxy groups, and the ether linker/lipophilic tail. |

| Statistical Method | A mathematical technique used to establish a relationship between the descriptors and the biological activity. | Multiple linear regression, partial least squares, or machine learning algorithms. |

| Model Validation | The process of assessing the predictive ability and robustness of the QSAR model. | Internal and external validation techniques to ensure the model can accurately predict the activity of new, untested compounds. |

Spectroscopic Characterization of 2 Nitro 6 Trifluoromethoxy Phenol and Its Derivatives

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are pivotal in identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 2-Nitro-6-(trifluoromethoxy)phenol reveals distinct peaks that correspond to the specific vibrational modes of its constituent groups.

A broad absorption band, characteristic of the O-H stretching vibration of the phenolic hydroxyl group, is typically observed in the 3200-3600 cm⁻¹ region. The presence of a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro group can cause this peak to be broader and shifted to a lower wavenumber.

The nitro (NO₂) group, a strong electron-withdrawing group, presents two prominent absorption bands. The asymmetric stretching vibration is found in the 1520-1560 cm⁻¹ range, while the symmetric stretching vibration appears between 1335 and 1370 cm⁻¹. Skeletal vibrations involving C-C stretching within the aromatic ring are observable in the 1300-1500 cm⁻¹ region researchgate.net.

The trifluoromethoxy (OCF₃) group is characterized by strong absorption bands in the 1100-1250 cm⁻¹ range, corresponding to the C-F stretching vibrations. Additionally, aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Phenolic Hydroxyl | 3200-3600 (broad) |

| C-H Stretch | Aromatic Ring | >3000 |

| Asymmetric NO₂ Stretch | Nitro Group | 1520-1560 |

| C=C Stretch | Aromatic Ring | 1450-1600 |

| Symmetric NO₂ Stretch | Nitro Group | 1335-1370 |

| C-F Stretch | Trifluoromethoxy Group | 1100-1250 (strong) |

| C-O Stretch | Phenolic Ether | 1200-1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for detailed structural analysis, providing information about the chemical environment of ¹H (proton), ¹³C, and ¹⁹F nuclei.

¹H NMR: The proton NMR spectrum of this compound would display characteristic signals for the aromatic protons and the phenolic hydroxyl proton. The hydroxyl proton is expected to appear as a broad singlet, with its chemical shift influenced by solvent and concentration. The aromatic protons would appear as a complex multiplet in the aromatic region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by the electronic effects of the nitro and trifluoromethoxy substituents. For a similar compound, 2-nitrophenol (B165410), the aromatic protons resonate at distinct chemical shifts, and a similar pattern of deshielding due to the electron-withdrawing groups is expected for this compound chemicalbook.comquora.com.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atoms attached to the electron-withdrawing nitro, hydroxyl, and trifluoromethoxy groups would be significantly deshielded, appearing at lower field values. The carbon of the trifluoromethoxy group would likely appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly useful for confirming the presence of the trifluoromethoxy group. It is expected to show a single resonance, as the three fluorine atoms are chemically equivalent.

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | Phenolic -OH | 10-12 | Broad Singlet |

| ¹H | Aromatic-H | 7.0-8.5 | Multiplets |

| ¹³C | C-OH | 150-160 | Singlet |

| ¹³C | C-NO₂ | 140-150 | Singlet |

| ¹³C | C-OCF₃ | 145-155 | Quartet |

| ¹³C | Aromatic C-H | 115-130 | Singlets |

| ¹⁹F | -OCF₃ | -58 to -60 | Singlet |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted aromatic ring.

The presence of the nitro group, a powerful chromophore, in conjugation with the phenolic ring and its lone pairs of electrons on the oxygen atom, gives rise to characteristic absorption bands. Typically, nitroaromatic compounds exhibit intense absorption bands corresponding to π → π* transitions. For instance, the UV-Vis spectrum of 2-nitrophenol shows distinct absorption maxima that are sensitive to pH and solvent polarity researchgate.netresearchgate.net. Similar behavior is expected for this compound. The spectrum is likely to show a strong absorption band in the UV region, with a shoulder or a separate band at longer wavelengths corresponding to n → π* transitions of the nitro group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₇H₄F₃NO₄), the expected monoisotopic mass is approximately 239.01 g/mol epa.gov.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and nitric oxide (NO, 30 Da). The trifluoromethoxy group may also fragment, leading to the loss of CF₃ (69 Da). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental formula of the parent ion and its fragments.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Fragment Ion | Fragment Lost |

| 239 | [M]⁺ | - |

| 209 | [M - NO]⁺ | NO |

| 193 | [M - NO₂]⁺ | NO₂ |

| 170 | [M - CF₃]⁺ | CF₃ |

| 163 | [M - NO - HF]⁺ | NO, HF |

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals wikipedia.orgoxfordsciencetrove.com. While this compound is a diamagnetic molecule with no unpaired electrons, EPR spectroscopy is a valuable tool for studying its radical intermediates that may form during chemical or biological processes colorado.edu.

Nitroaromatic compounds can undergo reduction to form nitro anion radicals. These radical species are paramagnetic and therefore EPR-active. The EPR spectrum of the this compound radical anion would provide detailed information about its electronic structure. The spectrum would be characterized by its g-factor and hyperfine couplings to the ¹⁴N nucleus of the nitro group and the magnetic nuclei (¹H and ¹⁹F) of the molecule. This information can reveal the distribution of the unpaired electron spin density within the radical, offering insights into its reactivity.

Computational and Theoretical Chemistry Studies

Prediction of Spectroscopic Properties

To provide a scientifically accurate and authoritative article as requested, published research focusing explicitly on 2-Nitro-6-(trifluoromethoxy)phenol is necessary. Without such source material, generating the detailed content and data tables for this specific compound is not possible.

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the requested outline and focuses solely on "this compound". Generating content on related but different compounds would violate the explicit instructions to focus only on the specified chemical. To maintain scientific accuracy and adhere to the user's strict requirements, this article cannot be generated at this time.

Crystal Structure Prediction and Crystal Packing Analysis

As of the latest available data, specific experimental or theoretical studies on the crystal structure, crystal packing, Hirshfeld surface analysis, hydrogen bonding networks, and rotational disorder of this compound are not present in the cited scientific literature. Detailed computational and theoretical analyses, including crystal structure prediction and in-depth analysis of its intermolecular interactions, remain to be published. Therefore, the following sections are based on the general principles of computational chemistry and the analysis of related compounds.

Hirshfeld Surface Analysis for Intermolecular Interactions

A Hirshfeld surface analysis of this compound would be instrumental in quantitatively and qualitatively understanding the intermolecular interactions that govern its crystal packing. This computational tool maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of different types of intermolecular contacts.

Prediction of Hydrogen Bonding Networks

The molecular structure of this compound, with its hydroxyl and nitro groups, strongly suggests the formation of hydrogen bonding networks in the solid state. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the hydroxyl group can act as acceptors.

Theoretical predictions of the hydrogen bonding network would likely explore various possible motifs. These could include intramolecular hydrogen bonds between the hydroxyl group and the adjacent nitro group, leading to the formation of a stable six-membered ring. Intermolecularly, chains or more complex three-dimensional networks could be formed, linking molecules through O-H···O interactions. The trifluoromethoxy group, while not a classical hydrogen bond donor, could participate in weaker C-H···O or C-H···F interactions, further stabilizing the crystal structure. Computational energy calculations would be essential to determine the most stable and likely hydrogen bonding arrangement.

Analysis of Rotational Disorder

The trifluoromethoxy (-OCF₃) group in this compound is a potential source of rotational disorder in the crystal structure. The three fluorine atoms are sterically demanding and can often adopt multiple orientations in the solid state, particularly if the energy barrier for rotation around the C-O bond is low.

An analysis of rotational disorder would involve computational modeling to determine the potential energy surface for the rotation of the trifluoromethoxy group. This would help in identifying the most stable conformation and any other low-energy orientations that could be populated at room temperature. If crystallographic data were available, the presence of disorder would be indicated by elongated or split thermal ellipsoids for the fluorine atoms in the crystal structure refinement. Understanding this disorder is crucial for an accurate description of the crystal packing and its influence on the physicochemical properties of the compound.

Advanced Chemical Reactions and Functionalization of 2 Nitro 6 Trifluoromethoxy Phenol and Its Scaffold

Regioselective C-H Functionalization of Phenol (B47542) Rings

The direct functionalization of carbon-hydrogen (C-H) bonds on the phenolic ring of 2-Nitro-6-(trifluoromethoxy)phenol presents a powerful strategy for molecular elaboration, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The regioselectivity of these reactions is dictated by the electronic and steric influences of the existing substituents: the hydroxyl (-OH), the nitro (-NO2), and the trifluoromethoxy (-OCF3) groups.

The hydroxyl group is a potent ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the nitro group is a strong electron-withdrawing group and acts as a meta-director. The trifluoromethoxy group is also electron-withdrawing, primarily through an inductive effect, and is generally considered a meta-director.

Given this substitution pattern, the C-H bonds at positions 3, 4, and 5 of the phenol ring are potential sites for functionalization. The directing effects of the substituents would suggest a complex regiochemical outcome. However, in many transition-metal-catalyzed C-H functionalization reactions, the hydroxyl group can act as an endogenous directing group, favoring functionalization at the ortho positions. In the case of this compound, the position ortho to the hydroxyl group is already substituted with a nitro group. Therefore, C-H activation is likely to be directed to the other ortho position, C6, which is also substituted. This leaves the positions meta and para to the hydroxyl group as potential sites for functionalization.

Recent advancements in C-H functionalization have demonstrated the ability to achieve high regioselectivity in the presence of multiple directing groups. nih.govrsc.orgresearchgate.net For instance, palladium-catalyzed C-H chlorination of phenol derivatives has been shown to be highly regioselective, with the directing group playing a crucial role in determining the site of functionalization. rsc.org While specific studies on this compound are not prevalent, the principles of regioselective C-H functionalization suggest that careful selection of catalysts and reaction conditions could enable selective modification at the C4 position (para to the hydroxyl group and meta to the nitro group).

Table 1: Predicted Regioselectivity of C-H Functionalization on this compound

| Position | Influence of -OH | Influence of -NO2 | Influence of -OCF3 | Predicted Outcome |

| C3 | Ortho (activated) | Meta (deactivated) | Ortho (deactivated) | Less favored |

| C4 | Para (activated) | Meta (deactivated) | Meta (deactivated) | Potentially favored under specific conditions |

| C5 | Meta (deactivated) | Ortho (deactivated) | Para (deactivated) | Less favored |

Derivatization through Carbon-Carbon Bond Forming Reactions (e.g., Sonogashira Reactions)

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a robust method for forming carbon-carbon bonds. wikipedia.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups, including nitro groups. acs.orgnih.gov To utilize the Sonogashira reaction for the derivatization of this compound, the phenolic scaffold would first need to be halogenated, typically at a position activated for electrophilic substitution or via a directed process.

For instance, selective halogenation at the C4 position would yield a suitable precursor for Sonogashira coupling. The subsequent reaction with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would introduce an alkynyl moiety at this position. nih.govacs.org

Research on complex molecules containing similar structural motifs has demonstrated the feasibility of such transformations. For example, Sonogashira reactions have been successfully employed on propargyl ethers derived from related nitro-containing heterocyclic alcohols. nih.govacs.org This highlights the compatibility of the nitro and trifluoromethoxy groups with the catalytic cycle of the Sonogashira reaction.

Table 2: Example of a Potential Sonogashira Coupling Reaction Scheme

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 4-Iodo-2-nitro-6-(trifluoromethoxy)phenol | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | 2-Nitro-4-(phenylethynyl)-6-(trifluoromethoxy)phenol |

The introduced alkyne can then serve as a versatile handle for further diversification, participating in cycloaddition reactions, further cross-coupling reactions, or reductions to afford alkyl or alkenyl linkages.

Diversification via Heteroatom Linkages (e.g., O-Carbamates, Amines, Ureas)

The phenolic hydroxyl group and the nitro group of this compound are key functional handles for introducing heteroatom linkages, leading to the synthesis of O-carbamates, amines, and ureas.

O-Carbamates: The hydroxyl group can be readily converted into an O-carbamate functionality. This is typically achieved by reacting the phenol with an isocyanate in the presence of a suitable catalyst or by treatment with a carbamoyl (B1232498) chloride. nih.govacs.org Copper(I)-induced coupling of the corresponding alcohol with aryl isocyanates has been shown to generate O-carbamates in related systems. nih.govacs.org

Amines: The nitro group can be reduced to an amine, which opens up a vast array of subsequent functionalization possibilities. The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis and can be achieved using various reagents, such as catalytic hydrogenation (e.g., with Pd/C or Raney nickel) or metal-mediated reductions (e.g., with SnCl2 or Fe/HCl). nih.govwikipedia.org The resulting aminophenol can then be further derivatized.

Ureas: Once the nitro group is reduced to an amine, ureas can be synthesized by reacting the newly formed amine with an isocyanate. asianpubs.orgresearchgate.net This reaction is generally high-yielding and provides a straightforward method for introducing a urea (B33335) linkage. Catalytic amounts of dibutyltin (B87310) diacetate can be used to facilitate this transformation. nih.govacs.org

Table 3: Synthetic Routes to Heteroatom-Linked Derivatives

| Derivative | Starting Functional Group | Key Reagent(s) | Resulting Linkage |

| O-Carbamate | Hydroxyl | Isocyanate or Carbamoyl chloride | -O-C(=O)N- |

| Amine | Nitro | Reducing agent (e.g., H2, Pd/C) | -NH2 |

| Urea | Amine (from nitro reduction) | Isocyanate | -NH-C(=O)NH- |

Controlled Functionalization of the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities beyond a simple amine. The controlled reduction of the nitro group allows for the synthesis of intermediate oxidation states, such as nitroso and hydroxylamine (B1172632) derivatives. wikipedia.orgnih.gov

The choice of reducing agent and reaction conditions is critical for achieving the desired level of reduction. For example, mild reducing agents or stoichiometric control of stronger reductants can lead to the formation of hydroxylamines. wikipedia.org The reduction of nitrophenols can sometimes be influenced by the position of the substituents. For instance, intramolecular hydrogen bonding between the hydroxyl and nitro groups in 2-nitrophenols can affect their reactivity compared to other isomers. nih.gov

In the context of this compound, the presence of the electron-withdrawing trifluoromethoxy group and the electron-donating hydroxyl group will influence the electronic properties of the nitro group and, consequently, its reduction potential.

Furthermore, methods exist for the selective reduction of one nitro group in the presence of others in dinitro compounds, often dictated by steric hindrance or electronic effects. google.com While this compound has only one nitro group, the principles of chemoselective reduction are relevant when considering its functionalization in the presence of other potentially reducible groups that might be introduced in earlier synthetic steps.

Recent developments have focused on iron-catalyzed reductions that show excellent functional group tolerance, even allowing for the reduction of nitro groups in the presence of free phenols. acs.org

Table 4: Products of Controlled Nitro Group Reduction

| Product | Reagents and Conditions |

| 2-Amino-6-(trifluoromethoxy)phenol | Catalytic hydrogenation (e.g., H2, Pd/C) or strong reducing agents (e.g., SnCl2, HCl) |

| 2-Hydroxylamino-6-(trifluoromethoxy)phenol | Mild reducing agents (e.g., Zn, NH4Cl) |

| 2-Nitroso-6-(trifluoromethoxy)phenol | Controlled oxidation of hydroxylamine or specific reducing conditions |

Environmental Fate Mechanisms of Trifluoromethoxyphenols

Photodegradation Pathways in Aqueous Systems

Photodegradation, or the breakdown of compounds by light, is a significant pathway for the transformation of many organic pollutants in aquatic environments. For substituted phenols, the rate and products of photodegradation are highly dependent on the nature and position of the substituents on the aromatic ring, as well as environmental conditions such as pH.

Nitrophenols: The presence of a nitro group on a phenol (B47542) ring generally makes the compound susceptible to direct photolysis in water. Studies on nitrophenols have shown that they can undergo degradation upon irradiation with polychromatic light, leading to a variety of intermediates. These can include other nitrophenol isomers, nitrohydroquinone, and nitrosobenzene. Ultimately, the degradation process can lead to the formation of nitrite (B80452) and nitrate (B79036) ions, indicating the breakdown of the nitroaromatic structure epa.gov. The quantum yields for the removal of nitrophenols are typically in the range of 10⁻³ to 10⁻⁴ epa.gov. In some cases, photolysis of nitrophenols in aqueous solutions can also be a source of atmospheric nitrous acid (HONO) acs.orgepa.gov.

Trifluoromethyl-substituted Phenols: The trifluoromethyl (-CF3) group can also influence photodegradation. For instance, the lampricide 3-trifluoromethyl-4-nitrophenol (TFM) undergoes photohydrolytic degradation to produce trifluoroacetic acid (TFA) acs.org. The efficiency of this process and the yield of TFA are strongly influenced by pH. At pH 9, the photolytic half-life of TFM is 22 hours with a 5.1% yield of TFA, while at pH 7, the half-life increases to 91.7 hours with a higher TFA yield of 17.8% acs.org. This suggests that the speciation of the phenol (phenolate vs. neutral form) plays a key role in its photochemical reactivity. Research on a range of trifluoromethyl-substituted aromatic compounds has shown that the presence of nitrogen in the aromatic ring can decrease the rate of photodegradation nih.gov.

Based on these findings, it can be inferred that 2-Nitro-6-(trifluoromethoxy)phenol in aqueous systems would likely undergo photodegradation through pathways involving both the nitro and trifluoromethoxy groups. Direct photolysis is expected to be a major transformation process itrcweb.orgpiat.org.nz. Potential degradation products could include other nitrophenol isomers, hydroxylated derivatives, and the eventual cleavage of the trifluoromethoxy group to form trifluoroacetic acid, with the formation of nitrite and nitrate ions from the nitro group. The rate of these reactions would likely be pH-dependent.

| Compound Family | Key Photodegradation Pathways | Common Byproducts | Influencing Factors |

| Nitrophenols | Direct photolysis, nitro-nitrite rearrangement epa.gov | Isomers, nitrohydroquinone, nitrite, nitrate epa.gov | Light intensity, pH |

| Trifluoromethyl-phenols | Photohydrolysis acs.org | Trifluoroacetic acid (TFA) acs.org | pH, ring substituents acs.org |

Mechanisms of Biotransformation and Metabolism in Environmental Matrices

Biotransformation by microorganisms is a critical process determining the persistence of organic pollutants in soil and water. The biodegradability of a substituted phenol is highly influenced by its specific substituents.

Nitrophenols: A wide range of bacteria and fungi have been shown to degrade nitrophenols. The nitro group, being electron-withdrawing, can make the aromatic ring less susceptible to electrophilic attack by oxygenases, which often initiate the degradation of aromatic compounds. However, various microbial degradation pathways have been identified. In many cases, the initial step involves the reduction of the nitro group to an amino group, followed by enzymatic removal of the amino group and subsequent ring cleavage. Alternatively, some microorganisms can directly remove the nitro group, often catalyzed by monooxygenase or dioxygenase enzymes, leading to the formation of catechols or hydroquinones, which are then readily degraded. For example, p-nitrophenol can be degraded via a hydroquinone (B1673460) pathway in Gram-negative bacteria and a 1,2,4-benzenetriol (B23740) pathway in Gram-positive bacteria mdpi.com. The presence of a nitro group generally increases the recalcitrance of the compound to microbial degradation epa.govacs.org.